molecular formula C33H42Cl4N2O4 B4936393 N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]

N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]

Cat. No. B4936393
M. Wt: 672.5 g/mol
InChI Key: XRZRMKSJNVYTHZ-UHFFFAOYSA-N
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Description

N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide], commonly known as MCCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MCCB is a bis-amide compound that has been synthesized through a multistep process involving the reaction of 4-(2,4-dichlorophenoxy)butanoyl chloride with cyclohexane-1,4-diamine.

Mechanism of Action

The mechanism of action of MCCB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important in cancer cell growth and survival. MCCB has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. MCCB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, MCCB has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MCCB has been shown to have various biochemical and physiological effects. In cancer cells, MCCB has been shown to induce apoptosis, inhibit cell growth, and inhibit cell migration and invasion. MCCB has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important for tumor growth and metastasis. In neurodegenerative diseases, MCCB has been shown to protect neurons from oxidative stress and inflammation, which are important factors in disease progression.

Advantages and Limitations for Lab Experiments

One advantage of using MCCB in lab experiments is its high purity and yield, which allows for consistent and reliable results. Another advantage is its ability to inhibit multiple signaling pathways, which makes it a potential candidate for combination therapy. However, one limitation of using MCCB in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of MCCB is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MCCB. One direction is to further investigate the mechanism of action of MCCB, particularly in cancer cells. Another direction is to investigate the potential of MCCB in combination therapy with other anti-cancer drugs. Additionally, research on the potential of MCCB in treating other diseases such as neurodegenerative diseases and autoimmune diseases is warranted. Finally, research on developing more soluble forms of MCCB may improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of MCCB involves a multistep process that begins with the reaction of 4-(2,4-dichlorophenoxy)butanoyl chloride with cyclohexane-1,4-diamine. The reaction yields N,N'-bis(4-(2,4-dichlorophenoxy)butanoyl)cyclohexane-1,4-diamine, which is then reacted with paraformaldehyde in the presence of hydrochloric acid to yield MCCB. The synthesis of MCCB has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

MCCB has shown potential applications in scientific research, particularly in the field of cancer research. MCCB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. MCCB has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in cancer treatment. MCCB has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-[[4-[4-(2,4-dichlorophenoxy)butanoylamino]cyclohexyl]methyl]cyclohexyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42Cl4N2O4/c34-24-9-15-30(28(36)20-24)42-17-1-3-32(40)38-26-11-5-22(6-12-26)19-23-7-13-27(14-8-23)39-33(41)4-2-18-43-31-16-10-25(35)21-29(31)37/h9-10,15-16,20-23,26-27H,1-8,11-14,17-19H2,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZRMKSJNVYTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(methanediyldicyclohexane-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]

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